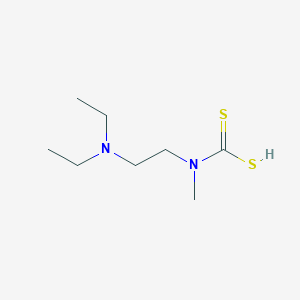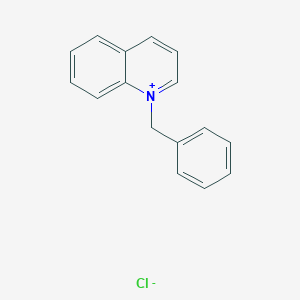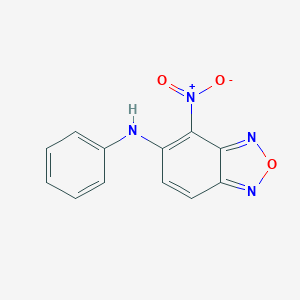
Ácido 2,3-dihidro-1H-indol-7-carboxílico
Descripción general
Descripción
2,3-Dihydro-1H-indole-7-carboxylic acid (2,3-DHICA) is an important organic compound that is used in a variety of scientific applications. It is a cyclic molecule composed of a five-membered ring with a carboxylic acid group attached to the nitrogen atom of the indole ring. 2,3-DHICA is an intermediate in the synthesis of several pharmaceuticals, as well as a key component in the production of certain organic dyes and pigments. In addition, it is used in the synthesis of other organic compounds, such as indole-3-acetic acid (IAA). 2,3-DHICA has been studied extensively in recent years, and its application in scientific research has been growing.
Aplicaciones Científicas De Investigación
Aplicaciones antivirales
Los derivados del ácido 2,3-dihidro-1H-indol-7-carboxílico se han estudiado por sus propiedades antivirales. Los compuestos con el núcleo indol han mostrado actividad inhibitoria contra varios virus, incluyendo la influenza A y el virus Coxsackie B4 . Estos hallazgos sugieren usos potenciales en el desarrollo de medicamentos antivirales.
Aplicaciones antiinflamatorias y analgésicas
Se ha informado que los derivados del indol exhiben actividades antiinflamatorias y analgésicas. Esto es particularmente significativo en la búsqueda de nuevos agentes terapéuticos que puedan controlar el dolor y la inflamación con menores riesgos ulcerogénicos en comparación con los medicamentos existentes .
Aplicaciones anticancerígenas
El núcleo indol es una estructura común que se encuentra en muchas moléculas de fármacos sintéticos utilizadas en el tratamiento del cáncer. Los derivados del indol se están explorando por su potencial para tratar varios tipos de células cancerosas, debido a su capacidad para unirse con alta afinidad a múltiples receptores .
Aplicaciones agrícolas
En la agricultura, los derivados del indol como el ácido 2,3-dihidro-1H-indol-7-carboxílico son importantes debido a su papel como precursores en la síntesis de hormonas vegetales como el ácido indol-3-acético, que es crucial para el crecimiento y desarrollo de las plantas .
Aplicaciones en ciencias ambientales
Los derivados del indol están involucrados en la ciencia ambiental, particularmente en el estudio de los indoles derivados de las bacterias intestinales y su impacto en las enfermedades intestinales y hepáticas. Estos compuestos juegan un papel en los procesos de biotransformación dentro del medio ambiente .
Aplicaciones farmacológicas
La actividad farmacológica de los derivados del indol es vasta, con aplicaciones que van desde el tratamiento antimicrobiano hasta el tratamiento antidiabético e incluso antimalárico. Las diversas actividades biológicas de estos compuestos los hacen valiosos en el desarrollo de nuevos fármacos .
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, certain 2,3-dimethylindoles have shown anticancer properties against various cancer cell lines .
Action Environment
It is known that dietary intake can significantly influence gut microbiota and the related indole metabolism .
Direcciones Futuras
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on 2,3-Dihydro-1h-indole-7-carboxylic acid could be focused on its potential applications in medical and pharmaceutical fields.
Propiedades
IUPAC Name |
2,3-dihydro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYELSKMFYCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-40-2 | |
| Record name | 2,3-Dihydro-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

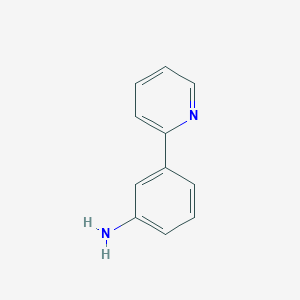
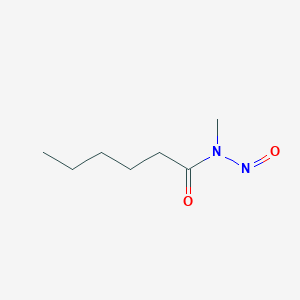
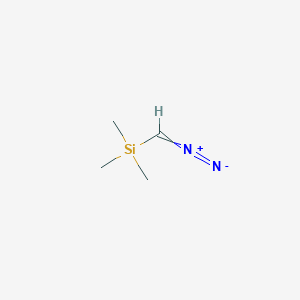

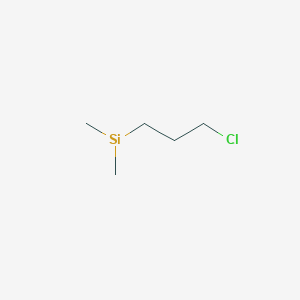
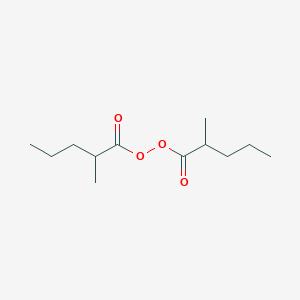

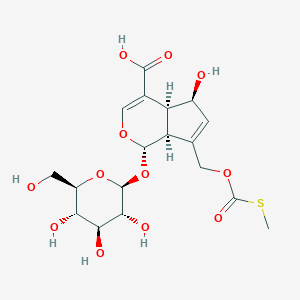
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
